molecular formula C6H4N2O4<br>C6H4(NO2)2<br>C6H4N2O4 B052904 1,3-Dinitrobenzene CAS No. 99-65-0

1,3-Dinitrobenzene

Cat. No. B052904
CAS RN: 99-65-0
M. Wt: 168.11 g/mol
InChI Key: WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Description

1,3-Dinitrobenzene, also known as m-dinitrobenzene, is primarily used in the synthesis of explosives. It persists in the environment and poses risks through inhalation and dermal contact. Its environmental degradation is slow, and it shows little evidence of bioaccumulation (S. J. Klein, 2014).

Synthesis Analysis

1,3-Dinitrobenzene can be synthesized from bromobenzene by nitration in water. This method results in a high yield (94.8%) and product purity above 99.0%, as evidenced in the synthesis of similar compounds like 1-bromo-2,4-dinitrobenzene (Jiaming Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3-Dinitrobenzene shows that both nitro groups in the molecule are twisted out of the aromatic plane, about the C—N bonds. This configuration is attributed to intramolecular steric effects (J. Trotter, 1961).

Chemical Reactions and Properties

1,3-Dinitrobenzene undergoes metabolism and protein binding in various biological systems. It forms metabolites like nitroaniline and nitrophenylhydroxylamine under anaerobic conditions, with different metabolite formation in liver and seminiferous tubules (Ian T. Reeve & Marion G. Miller, 2002).

Physical Properties Analysis

The crystal structure studies of 1,3-dinitrobenzene and its derivatives provide insights into its physical properties, such as hydrogen bonding patterns and molecular conformation in different states (C. Glidewell et al., 2001).

Chemical Properties Analysis

The interaction of 1,3-Dinitrobenzene with other chemicals, such as in charge-transfer complexes with aliphatic amines, reveals its chemical properties. These studies show the stability of these complexes and their thermodynamic parameters (K. Sharma & S. C. Lahiri, 2011).

Scientific Research Applications

Photosensitive Protecting Groups

One of the promising areas of application for nitrobenzene derivatives, including compounds similar to 1,3-dinitrobenzene, is in the development of photosensitive protecting groups. These groups are utilized in synthetic chemistry for the temporary modification of reactive sites in molecules during synthesis. The use of photosensitive protecting groups, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl, has shown great promise, indicating a potential area for the application of 1,3-dinitrobenzene derivatives in facilitating complex chemical syntheses (B. Amit, U. Zehavi, A. Patchornik, 1974).

Nucleophilic Aromatic Substitution

In a study on nucleophilic aromatic substitution reactions, 1,3-dinitrobenzene's structural analogs were explored for their reactivity. These reactions are fundamental in creating a wide range of compounds, including those with potential pharmaceutical applications. The study elucidates the mechanism of substitution, where nitro groups are replaced by nucleophiles, offering insights into how 1,3-dinitrobenzene might behave under similar conditions (F. Pietra, D. Vitali, 1972).

Sensing Applications

Luminescent micelles incorporating nitroaromatic compounds, including 1,3-dinitrobenzene, have been studied for their potential in sensing applications. These nano-structured materials can act as chemical sensors for detecting hazardous materials, showcasing the utility of 1,3-dinitrobenzene derivatives in creating advanced sensing technologies (Shashikana Paria et al., 2022).

Advanced Material Synthesis

Research on the synthesis of advanced materials has also highlighted the role of nitrobenzene derivatives. For instance, polymethyl methacrylate-based plastic scintillators, incorporating derivatives similar to 1,3-dinitrobenzene, have been developed for radiation detection. These materials demonstrate the potential of nitrobenzene compounds in enhancing the properties of scintillators, such as their efficiency and stability (V. N. Salimgareeva, S. Kolesov, 2005).

Electrochemical Generation of Carbenes

Electrochemical methods have been explored for generating carbenes and their analogs, with studies indicating the potential involvement of dinitrobenzene derivatives. Such electrochemical reactions offer pathways for creating reactive intermediates, essential for a variety of chemical syntheses, suggesting a utility for 1,3-dinitrobenzene in electrochemical applications (Vladimir A. Petrosyan, M. E. Niyazymbetov, 1989).

Safety And Hazards

1,3-Dinitrobenzene is toxic and poses potential risks to the ecosystem due to its toxic nature . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,3-dinitrobenzene
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InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H
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InChI Key

WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O4, Array
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DSSTOX Substance ID

DTXSID9024065
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Molecular Weight

168.11 g/mol
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Physical Description

M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], YELLOW CRYSTALS., Pale-white or yellow solid.
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Boiling Point

556 °F at 756 mmHg (NTP, 1992), 302.8 °C @ 770 mm Hg, 300-303 °C, 572 °F
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Flash Point

302 °F (NIOSH, 2023), 302 °F, 302 °F (CLOSED CUP), 149 °C
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Solubility

0.02 % (NIOSH, 2023), 1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate, Very soluble in acetone and ethanol; soluble in ether, In water, 533 mg/l @ 25 °C, Solubility in water: very poor, 0.02%
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Density

1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.575 @ 18 °C/4 °C, 1.6 g/cm³, 1.58
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Vapor Density

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.0002 [mmHg], 2X10-4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:
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Product Name

1,3-Dinitrobenzene

Color/Form

Yellowish crystals, Colorless to yellow, rhombic needles or plates, Pale white or yellow, crystalline solid.

CAS RN

99-65-0
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Melting Point

194 °F (NTP, 1992), 89-90 °C, 90 °C, 192 °F
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Record name 1,3-DINITROBENZENE
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Record name 1,3-DINITROBENZENE
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Record name m-Dinitrobenzene
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Synthesis routes and methods

Procedure details

2,4-Diaminophenol is prepared by the catalytic hydrogenation of 2,4-dinitrophenol or less conveniently be reduction in acid solution by metals. It is also formed by the electrolytic reduction of 3-dinitrobenzene or 3-nitroaniline in sulfuric acid (L. Gatterman, Chem. Ber., 1893, 26, p. 1848). 2,6-Diaminophenol is formed by the reduction of 2,6-dinitrophenol (J. Post and C. Stuckenberg, Ann., 1880, 205, p. 79). 2,5-Diaminophenol and 4,5-diaminophenol and prepared from the corresponding nitroaminophenol (F. Kehrmann, Chem. Ber., 1897, 30, p. 2096; 1898, 31, p. 2403). 3,5-Diaminophenol (m.p. 168°-170° C.) is formed from phloroglucinol and aqueous ammonia (J. Pollak, Monatsh, 1893, 14, p. 425).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dinitrobenzene
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1,3-Dinitrobenzene
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1,3-Dinitrobenzene
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1,3-Dinitrobenzene
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1,3-Dinitrobenzene
Reactant of Route 6
1,3-Dinitrobenzene

Citations

For This Compound
7,130
Citations
TE Cody, S Witherup, L Hastings… - Journal of Toxicology …, 1981 - Taylor & Francis
When 1,3‐dinitrobenzene (1,3‐DNB) was given to rats orally as a 1% suspension in corn oil, the LD50 was 83 mg/kg with fiducial limits 56–124 mg/kg. The compound was equally toxic …
Number of citations: 93 www.tandfonline.com
MA Philbert, CC Nolan, JE Cremer… - Neuropathology and …, 1987 - Wiley Online Library
1,3‐Dinitrobenzene‐induced encephalopathy in rats Exposure to 1,3‐dinitrobenzene (1,3‐DNB) in humans induces methaemoglobinaemia, nausea and nervous symptoms. When …
Number of citations: 77 onlinelibrary.wiley.com
IT Reeve, MG Miller - Chemical research in toxicology, 2002 - ACS Publications
1,3-Dinitrobenzene is a testicular toxicant, which produces a lesion in the seminiferous tubules of the rat. In the present study, we investigated which subcellular fractions of the …
Number of citations: 26 pubs.acs.org
O Dickel, HJ Knackmuss - Archives of microbiology, 1991 - Springer
The 1,3-dinitrobenzene-degrading Rhodococcus strain QT-1 was isolated under nitrogen limiting conditions from contaminated soil samples. Experimental data indicate that 1,3-…
Number of citations: 70 link.springer.com
REXA HESS, RE LINDER, LF STRADER… - Journal of …, 1988 - Wiley Online Library
This study determined the quantitative and qualitative histopathologic effects of a single oral dose of 1,3‐dinitrobenzene (48 mg/kg) on the rat testis from 1 to 175 days postexposure. …
Number of citations: 135 onlinelibrary.wiley.com
QM Chen, C Yang, NK Goh, KC Teo, B Chen - Chemosphere, 2004 - Elsevier
A study on the destruction of 1,3-dinitrobenzene (1,3-DNB) in aqueous solution was carried out under ultraviolet (UV) irradiation alone and UV irradiation in the presence of hydrogen …
Number of citations: 34 www.sciencedirect.com
F Kang, D Zhu - Journal of environmental quality, 2013 - Wiley Online Library
Extracellular polymeric substances (EPS) secreted by microorganisms make up an important constituent of labile and semilabile dissolved organic matter in surface water. There are no …
Number of citations: 29 acsess.onlinelibrary.wiley.com
L Zhang, L Luo, S Zhang - Colloids and Surfaces A: Physicochemical and …, 2011 - Elsevier
Nonpolar nonionic compound (phenanthrene, PHE) and polar nonionic compound (1,3-dinitrobenzene, DNB) were used as probes to explore the dominant mechanism responsible for …
Number of citations: 55 www.sciencedirect.com
DB McGregor, CG Riach, RM Hastwell… - Environmental …, 1980 - Wiley Online Library
N‐Methyl‐N,2,4,6‐tetranitroaniline (tetryl), 1,3‐dinitrobenzene, and 1,3,5‐trinitrobenzene were subjected to DNA repair assays using the Escherichia coli W3110/polA + , p3478/polA − …
Number of citations: 22 onlinelibrary.wiley.com
PMD Foster, SC Lloyd, MS Prout - Toxicology in vitro, 1987 - Elsevier
The testicular toxicity of 1,3-dinitrobenzene (DNB) has been modelled in primary cultures of rat testis. The morphological response obtained in vitro following direct addition of the …
Number of citations: 85 www.sciencedirect.com

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